molecular formula C11H11Cl2NO3S B15181473 Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- CAS No. 959-49-9

Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)-

Katalognummer: B15181473
CAS-Nummer: 959-49-9
Molekulargewicht: 308.2 g/mol
InChI-Schlüssel: YMOFMXOVTFACEG-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- is a chemical compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an alanine backbone, which is modified by the addition of an acetyl group and a 2,4-dichlorophenylthio group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- typically involves the acetylation of alanine followed by the introduction of the 2,4-dichlorophenylthio group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base such as pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and reproducibility of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the 2,4-dichlorophenylthio group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, leading to changes in their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Alanine, N-acetyl-3-((3,4-dichlorophenyl)thio)-
  • Alanine, N-acetyl-3-((2,3-dichlorophenyl)thio)-

Uniqueness

Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Eigenschaften

CAS-Nummer

959-49-9

Molekularformel

C11H11Cl2NO3S

Molekulargewicht

308.2 g/mol

IUPAC-Name

(2R)-2-acetamido-3-(2,4-dichlorophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C11H11Cl2NO3S/c1-6(15)14-9(11(16)17)5-18-10-3-2-7(12)4-8(10)13/h2-4,9H,5H2,1H3,(H,14,15)(H,16,17)/t9-/m0/s1

InChI-Schlüssel

YMOFMXOVTFACEG-VIFPVBQESA-N

Isomerische SMILES

CC(=O)N[C@@H](CSC1=C(C=C(C=C1)Cl)Cl)C(=O)O

Kanonische SMILES

CC(=O)NC(CSC1=C(C=C(C=C1)Cl)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.